Cas no 37783-51-0 (CYCLO(-PRO-GLY)3)
CYCLO(-PRO-GLY)3 Chemical and Physical Properties
Names and Identifiers
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- CYCLO(-PRO-GLY)3
- Cyclo(Pro-Gly)3
- Chondroitin disaccharide Δdi-4S, sodium salt
- Cyclo(-Pro-Gly)?
- cyclo(tri(prolylglycyl))
- cyclo(proline-glycine)3
- Cyclo(L-prolylglycyl-L-prolylglycyl-L-prolylglycyl)
- Cyclo(Pro-Gly)3, 97%(HPLC)
- Cyclo(glycyl-L-prolylglycyl-L-prolylglycyl-L-prolyl)
- CYCLO(-PRO-GLY)3BPC-157
-
- MDL: MFCD00133208
- Inchi: 1S/C21H30N6O6/c28-16-10-23-20(32)14-5-2-9-27(14)18(30)12-24-21(33)15-6-3-8-26(15)17(29)11-22-19(31)13-4-1-7-25(13)16/h13-15H,1-12H2,(H,22,31)(H,23,32)(H,24,33)/t13-,14-,15-/m0/s1
- InChI Key: WAOABPNIJIPSKM-KKUMJFAQSA-N
- SMILES: [C@@H]12CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)CNC2=O
Computed Properties
- Exact Mass: 462.22300
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 33
- Rotatable Bond Count: 0
Experimental Properties
- Color/Form: No data available
- Density: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 301.1±11.0 °C at 760 mmHg
- Flash Point: 131.5±15.5 °C
- Solubility: Dissolution (41 g/l) (25 º C),
- PSA: 148.23000
- LogP: -1.87830
- pka: 13.05±0.20(Predicted)
CYCLO(-PRO-GLY)3 Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:−20°C
CYCLO(-PRO-GLY)3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026404-1mg |
Cyclo(Pro-Gly)3,97% |
37783-51-0 | 97% | 1mg |
¥1051 | 2024-05-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C7297-1MG |
Cyclo(Pro-Gly)<SUB>3</SUB> |
37783-51-0 | 1mg |
¥980.81 | 2023-09-27 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C121385-1mg |
Cyclo(Pro-Gly)₃ |
37783-51-0 | 97%(HPLC) | 1mg |
¥875.90 | 2023-09-03 | |
| A2B Chem LLC | AB72298-1mg |
Cyclo(Pro-Gly)<sub>3</sub> |
37783-51-0 | 97%(HPLC) | 1mg |
$157.00 | 2024-04-20 |
CYCLO(-PRO-GLY)3 Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on CYCLO(-PRO-GLY)3
Professional Introduction to Compound with CAS No. 37783-51-0 and Product Name CYCLO(-PRO-GLY)3
Compound with the CAS number 37783-51-0 and the product name CYCLO(-PRO-GLY)3 represents a significant advancement in the field of biochemical research and pharmaceutical development. This cyclic dipeptide, composed of proline and glycine residues, has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The precise arrangement of these amino acids in a cyclic configuration imparts distinct biochemical characteristics, making it a valuable candidate for further exploration in drug design and molecular biology.
The structure of CYCLO(-PRO-GLY)3 is characterized by its rigid cyclic backbone, which is formed by the linking of the carboxyl group of one glycine residue to the amino group of another proline residue. This configuration results in a stable and predictable conformation, which is highly advantageous for interactions with biological targets. The proline residue, known for its unique trans peptidation geometry, introduces a kink in the peptide chain, further influencing the overall three-dimensional structure and solubility profile of the compound.
Recent studies have highlighted the potential of cyclic dipeptides like CYCLO(-PRO-GLY)3 as modulators of various biological pathways. One particularly intriguing area of research is their role in enzyme inhibition. The rigid structure of these cyclic peptides can mimic the transition state of substrates, thereby binding to enzymes with high specificity. This has led to investigations into their efficacy as inhibitors for enzymes involved in metabolic disorders, inflammation, and cancer.
In addition to enzyme inhibition, CYCLO(-PRO-GLY)3 has shown promise in the development of antimicrobial agents. The cyclic structure disrupts bacterial cell wall synthesis by interfering with key enzymes such as penicillin-binding proteins. Preliminary studies indicate that this compound exhibits activity against a range of Gram-positive bacteria, including those resistant to conventional antibiotics. This makes it a promising candidate for further development into novel antimicrobial therapies.
The pharmacokinetic properties of CYCLO(-PRO-GLY)3 are also subjects of intense research. Due to its stability and low immunogenicity, this compound has potential advantages over linear peptides in terms of bioavailability and duration of action. Studies have demonstrated that CYCLO(-PRO-GLY)3 can be administered orally or via injection with similar efficacy, broadening its therapeutic applications. Furthermore, its resistance to proteolytic degradation in biological fluids enhances its stability and prolongs its activity at the target site.
Another area where CYCLO(-PRO-GLY)3 has shown significant promise is in the field of immunomodulation. Cyclic dipeptides can interact with various immune receptors, influencing both innate and adaptive immune responses. Research indicates that CYCLO(-PRO-GLY)3 can modulate cytokine production and T-cell activation, making it a potential therapeutic agent for autoimmune diseases and chronic inflammation. Its ability to selectively target specific immune pathways without eliciting significant side effects positions it as a promising candidate for clinical trials.
The synthesis of CYCLO(-PRO-GLY)3 presents unique challenges due to its cyclic structure. Traditional peptide coupling methods often require protecting group strategies to prevent unwanted side reactions. However, advances in solid-phase peptide synthesis have made it possible to construct complex cyclic peptides more efficiently. These techniques have enabled researchers to optimize the yield and purity of CYCLO(-PRO-GLY)3, facilitating further structural modifications and functional studies.
The future prospects for CYCLO(-PRO-GLY)3 are vast, with ongoing research exploring its potential in various therapeutic areas. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications. As our understanding of biological pathways continues to evolve, compounds like CYCLO(-PRO-GLY)3 will play an increasingly important role in developing innovative treatments for complex diseases.
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